BRL-37344

Description

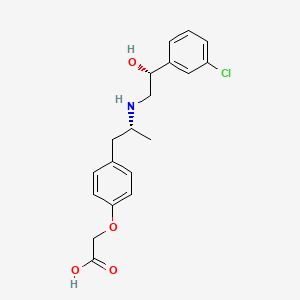

Structure

3D Structure

Propriétés

Numéro CAS |

116049-78-6 |

|---|---|

Formule moléculaire |

C19H22ClNO4 |

Poids moléculaire |

363.8 g/mol |

Nom IUPAC |

2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid |

InChI |

InChI=1S/C19H22ClNO4/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24)/t13-,18+/m1/s1 |

Clé InChI |

ZGGNJJJYUVRADP-ACJLOTCBSA-N |

SMILES isomérique |

C[C@H](CC1=CC=C(C=C1)OCC(=O)O)NC[C@@H](C2=CC(=CC=C2)Cl)O |

SMILES canonique |

CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CC(=CC=C2)Cl)O |

Apparence |

Solid powder |

Autres numéros CAS |

116049-78-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid 2-(4-((2R)-2-(((2R)-2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid BRL 37344 BRL 37344, (R*,R*)-(+-)-isomer BRL 37344A BRL-37344 BRL-37344 sodium SB 206606 SB-206606 sodium 2-(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetate |

Origine du produit |

United States |

Foundational & Exploratory

BRL-37344: A Technical Guide to its β3-Adrenergic Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-37344 is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor superfamily.[1] While it has been extensively used as a research tool to elucidate the physiological roles of the β3-AR, it has not been developed for clinical use.[1] This technical guide provides an in-depth analysis of the selectivity of this compound for the β3-AR over β1- and β2-AR subtypes, detailing the quantitative data, experimental methodologies used for its characterization, and the downstream signaling pathways it activates.

Data Presentation: Quantitative Analysis of this compound Selectivity

The selectivity of this compound is primarily determined by its differential binding affinity and functional potency at the three β-adrenergic receptor subtypes. The following tables summarize the key quantitative data from various studies.

Table 1: Binding Affinity (Ki) of this compound at Human β-Adrenergic Receptors

| Receptor Subtype | Ki (nM) | Reference |

| β1-AR | 1750 | [2][3] |

| β2-AR | 1120 | [2][3] |

| β3-AR | 287 | [2][3] |

Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency (EC50) of this compound in Adenylyl Cyclase Activation Assays

| Cell/Tissue Type | Receptor Subtype | EC50 (nM) | Reference |

| Human Recombinant | β3-AR | 15 | [4] |

EC50 (half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

The data clearly indicates that this compound exhibits a significantly higher binding affinity for the β3-AR compared to the β1- and β2-ARs, with Ki values that are approximately 6-fold and 4-fold lower, respectively.[2][3] This preferential binding translates to its functional activity, where it acts as a potent agonist at the β3-AR.[4] However, it is important to note that while this compound is considered β3-selective, it can interact with β1- and β2-ARs at higher concentrations, which may lead to off-target effects in some experimental models.[5][6][7] In some tissues, such as human atrial myocardium, the positive inotropic effects of this compound have been shown to be mediated through β1- and β2-adrenoceptors.[5][8]

Experimental Protocols

The determination of this compound's selectivity relies on well-established experimental techniques. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[9] Competition binding assays are specifically used to determine the Ki of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.[10]

Objective: To determine the binding affinity (Ki) of this compound for β1-, β2-, and β3-adrenergic receptors.

Materials:

-

Cell membranes prepared from cells or tissues expressing a single subtype of β-adrenergic receptor (e.g., CHO or HEK293 cells stably transfected with human β1-, β2-, or β3-AR).

-

Radioligand: A non-selective β-adrenergic antagonist such as [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP) or a selective antagonist for a specific subtype.[9][11]

-

Unlabeled this compound.

-

Non-specific binding control: A high concentration of a non-selective β-adrenergic antagonist like propranolol.[9]

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[12]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[12]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[12]

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Adenylyl Cyclase Activation Assays

These functional assays measure the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.[13]

Objective: To determine the functional potency (EC50) of this compound at β-adrenergic receptors.

Materials:

-

Intact cells or cell membranes expressing the β-adrenergic receptor subtype of interest.

-

This compound.

-

ATP (substrate for adenylyl cyclase).

-

cAMP standard.

-

Lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., ELISA or radioimmunoassay).

Procedure:

-

Cell Culture/Membrane Preparation: Culture cells to an appropriate density or prepare cell membranes as described for the binding assay.

-

Stimulation: Incubate the cells or membranes with varying concentrations of this compound for a specific time at 37°C.

-

Lysis: Terminate the reaction by adding a lysis buffer containing a phosphodiesterase inhibitor.

-

cAMP Measurement: Measure the amount of cAMP produced using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the amount of cAMP produced against the logarithm of the this compound concentration. The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, is determined from the resulting dose-response curve.

Signaling Pathways and Visualizations

Activation of the β3-adrenergic receptor by this compound primarily initiates a canonical signaling cascade through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[14][15] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.[14][15] However, evidence also suggests that β3-ARs can couple to Gi proteins and activate other signaling pathways, including the ERK1/2 and p38 MAPK pathways.[16]

Below are Graphviz diagrams illustrating the primary signaling pathway and a typical experimental workflow.

Caption: Canonical β3-Adrenergic Receptor Signaling Pathway Activated by this compound.

Caption: Workflow for Determining β-Adrenergic Receptor Selectivity via Radioligand Binding.

Conclusion

This compound is a valuable pharmacological tool characterized by its significant selectivity for the β3-adrenergic receptor over β1- and β2- subtypes. This selectivity is quantitatively established through radioligand binding and functional assays, which are crucial for interpreting experimental results. Understanding the underlying signaling pathways and the experimental methodologies used to characterize this compound is essential for researchers and drug development professionals working in the field of adrenergic pharmacology. While its off-target effects at higher concentrations should be considered, this compound remains a cornerstone for investigating the diverse physiological and pathophysiological roles of the β3-adrenergic receptor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. rndsystems.com [rndsystems.com]

- 3. BRL 37344, sodium salt | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of two beta3-agonists, CGP 12177A and BRL 37344, on coronary flow and contractility in isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. discoverbiotech.com [discoverbiotech.com]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

- 15. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

BRL-37344: A Technical Guide to its Application in Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: BRL-37344 is a synthetic organic compound widely utilized in biomedical research as a potent and selective agonist for the β3-adrenergic receptor (β3-AR).[1] While it has not been developed for clinical use, its distinct pharmacological profile makes it an invaluable tool for investigating the physiological and pathophysiological roles of the β3-AR pathway in various systems.[1] Research has demonstrated its involvement in metabolic regulation, cardiovascular function, and smooth muscle control. This guide provides a comprehensive overview of its primary research applications, mechanisms of action, and associated experimental protocols.

Core Research Applications

This compound is predominantly used to explore the therapeutic potential of β3-AR activation in several key research areas:

-

Metabolic Disease and Obesity: this compound is frequently used in models of obesity and diabetes. Studies show that its administration can significantly lower the body weight of obese mice.[2] Furthermore, it promotes glucose uptake in skeletal muscle by stimulating the translocation of GLUT4 transporters to the cell surface.[3] This effect is particularly noteworthy as it occurs through an insulin-independent mechanism, highlighting a potential alternative pathway for improving glucose homeostasis in type 2 diabetes.[3]

-

Cardiovascular Protection: The compound has been investigated for its cardioprotective effects. In preclinical models of myocardial ischemia/reperfusion (I/R) injury, pre-treatment with this compound has been shown to reduce the area of necrosis.[4] It also demonstrates therapeutic potential in pulmonary hypertension, where it can reduce pulmonary vascular resistance and improve the performance of the right ventricle.[5]

-

Cardiac Function and Inotropy: The effects of this compound on heart muscle contractility are complex and tissue-specific. In human atrial myocardium, it produces a positive inotropic effect (increased force of contraction) by stimulating β1- and β2-adrenergic receptors.[6][7] Concurrently, it activates endothelial nitric oxide synthase (eNOS) via β3-AR stimulation.[6][7] In contrast, studies in ventricular myocardium suggest that β3-AR activation by agonists like this compound can exert a negative inotropic effect, mediated by nitric oxide.[6]

-

Urology and Smooth Muscle Relaxation: this compound is a valuable tool for studying bladder function. It effectively inhibits nerve-evoked contractions in human detrusor smooth muscle.[8] This relaxant effect is mediated, at least in part, by the activation of large-conductance Ca2+-activated K+ (BK) channels, suggesting that β3-AR agonists could be therapeutic targets for conditions like overactive bladder.[8]

-

Renal and Endocrine Function: Recent research has highlighted a role for this compound in regulating water and electrolyte balance. In a mouse model of X-linked nephrogenic diabetes insipidus (X-NDI), this compound administration produced a potent antidiuretic effect, reducing urine output and water intake.[9] This effect was linked to increased phosphorylation and activation of key renal transporters.[9]

-

Appetite Regulation: Studies in rat models have shown that peripheral administration of this compound can decrease food intake, indicating a role for β3-adrenergic pathways in satiety signaling.[10] This effect appears to be mediated by both peripheral and central adrenergic receptors.[10]

Mechanism of Action and Signaling Pathways

This compound primarily functions as a β3-AR agonist, though it also exhibits activity at β1- and β2-ARs, particularly in cardiac tissue.[6][11] Its binding to these G-protein coupled receptors initiates distinct downstream signaling cascades depending on the cell type.

Cardioprotective Signaling in Ischemia/Reperfusion

In the context of myocardial injury, this compound activates a protective pathway involving key regulators of cellular energy and autophagy. Activation of the β3-AR leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1). These, in turn, suppress the mechanistic target of rapamycin (mTOR) and its downstream effector, p70S6K, conferring a protective effect on cardiomyocytes.[4]

Glucose Uptake in Skeletal Muscle

In skeletal muscle cells, this compound stimulates glucose uptake primarily through the β2-AR. This activation leads to the translocation of GLUT4-containing vesicles to the plasma membrane via a pathway dependent on mTORC2. Notably, this mechanism is independent of classical insulin signaling (Akt) and energy sensing (AMPK) pathways and does not cause significant β-arrestin recruitment or receptor desensitization.[3]

Dual Effects in Human Atrial Myocardium

This compound exhibits dual signaling in human atrial tissue. On one hand, it binds to β1/β2-ARs, leading to a canonical increase in intracellular Ca2+ and a positive inotropic effect. Simultaneously, it stimulates β3-ARs, which activates eNOS to produce nitric oxide (NO). This NO production, however, does not appear to counteract the positive inotropic effect in the atrium.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies involving this compound.

Table 1: In Vivo Efficacy of this compound

| Research Area | Animal Model | Dosage & Administration | Key Finding | Percent Change (%) |

| Myocardial I/R | Rat | 5 µg/kg (single dose, pre-I/R) | Reduction in infarct size | ↓ 28.17% |

| Myocardial I/R | Rat | 5 µg/kg/day (10 days, pre-I/R) | Reduction in infarct size | ↓ 33.90% |

| Diabetes Insipidus | Mouse (X-NDI) | 1 mg/kg (repeated i.p. injections) | Reduction in 24h urine output | ↓ 27% |

| Diabetes Insipidus | Mouse (X-NDI) | 1 mg/kg (repeated i.p. injections) | Increase in 24h urine osmolarity | ↑ 25% |

| Diabetes Insipidus | Mouse (X-NDI) | 1 mg/kg (repeated i.p. injections) | Reduction in 24h water intake | ↓ 20% |

| Pulmonary Hypertension | Pig | 10 µg/kg/day (14 days, i.v.) | Reduction in Pulmonary Vascular Resistance Index | -2.0 Wood units/m² (vs. +1.5 for vehicle) |

Table 2: In Vitro / Ex Vivo Activity of this compound

| Research Area | Preparation | Concentration | Observed Effect |

| Cardiac Function | Human right atrial trabeculae | 10 µM | Increased detection of activated eNOS |

| Smooth Muscle | Human detrusor smooth muscle strips | Concentration-dependent | Decreased amplitude and force of nerve-evoked contractions |

| Vascular Function | Human pulmonary artery rings | 10⁻⁸–10⁻⁴ M | Cumulative concentration-dependent vasorelaxation |

Experimental Protocols

Myocardial Ischemia/Reperfusion (I/R) Injury Model in Rats

-

Objective: To assess the cardioprotective effect of this compound against I/R injury.

-

Methodology:

-

Animal Groups: Male rats are randomized into groups: Sham (surgery without I/R), I/R control (vehicle-treated), and this compound treated (e.g., single dose or 10-day pre-treatment).[4]

-

Drug Administration: this compound (5 µg/kg) or vehicle is administered intraperitoneally before the surgical procedure.[4]

-

Surgical Procedure: Rats are anesthetized, and a ligature is placed around the left anterior descending (LAD) coronary artery to induce ischemia for 30 minutes. The ligature is then removed to allow for 120 minutes of reperfusion.[4]

-

Infarct Size Assessment: After reperfusion, the heart is excised. The infarct size is determined by staining heart slices with triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains pale. The area is quantified using imaging software like ImageJ.[4]

-

Molecular Analysis: Heart tissue is collected for Western blot analysis to measure the protein levels and phosphorylation status of AMPK, SIRT1, mTOR, and p70S6K. β-Actin is used as a loading control.[4]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BRL37344 stimulates GLUT4 translocation and glucose uptake in skeletal muscle via β2-adrenoceptors without causing classical receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Beta-3 adrenergic agonists reduce pulmonary vascular resistance and improve right ventricular performance in a porcine model of chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BRL37344, a β3-adrenergic receptor agonist, decreases nerve-evoked contractions in human detrusor smooth muscle isolated strips: role of BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The β3-AR agonist BRL37344 ameliorates the main symptoms of X-linked nephrogenic diabetes insipidus in the mouse model of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A beta-3 adrenergic agonist (BRL-37,344) decreases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

BRL-37344: A Technical Guide to its Chemical Properties and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-37344 is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor superfamily. Initially investigated for its potential therapeutic applications in obesity and type 2 diabetes due to its role in lipolysis and thermogenesis, this compound has become a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the β3-adrenoceptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties of this compound. It details its binding affinities and functional potencies at the three β-adrenoceptor subtypes, explores its downstream signaling pathways, and provides methodologies for key in vitro assays.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid, is a synthetic organic compound.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid | [1] |

| CAS Number | 114333-71-0 | [1] |

| Molecular Formula | C₁₉H₂₂ClNO₄ | [1] |

| Molecular Weight | 363.84 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water (as sodium salt) | [3] |

| SMILES | C--INVALID-LINK--NC--INVALID-LINK--O | [1] |

| InChI | InChI=1S/C19H22ClNO4/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24)/t13-,18+/m1/s1 | [1] |

Pharmacological Properties

This compound is characterized by its high selectivity and agonist activity at the β3-adrenoceptor compared to the β1- and β2-adrenoceptor subtypes. This selectivity profile has made it an invaluable tool for differentiating the physiological functions of the β3-AR.

Binding Affinity (Ki)

Radioligand binding assays are employed to determine the affinity of a compound for a receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the unlabeled compound of interest (in this case, this compound). The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki).

The binding affinities of this compound for the human β1, β2, and β3-adrenoceptors, determined using Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors, are presented below. It is important to note that reported Ki values can vary between studies due to differences in experimental conditions.

| Receptor Subtype | Ki (nM) | Reference(s) |

| β1-adrenoceptor | ~1750 - 5190 | |

| β2-adrenoceptor | ~1120 - 3080 | |

| β3-adrenoceptor | ~287 - 355 |

Functional Potency (EC50) and Efficacy

Functional assays measure the biological response elicited by a compound. For Gs-coupled receptors like the β-adrenoceptors, a common readout is the accumulation of cyclic adenosine monophosphate (cAMP). The EC50 value represents the concentration of an agonist that produces 50% of the maximal response.

The potency of this compound has been assessed in various cellular systems. In CHO cells expressing the human β3-adrenoceptor, this compound stimulates cAMP accumulation with high potency. It is also a potent agonist in stimulating lipolysis in brown adipocytes.

| Assay | Cell/Tissue Type | EC50 (nM) | Reference(s) |

| cAMP Accumulation | CHO cells (human β3-AR) | ~15 | |

| Lipolysis | Rat Brown Adipocytes | ~3.3 | |

| Respiration | Rat Brown Adipocytes | Potent stimulation |

Signaling Pathways

Activation of the β3-adrenoceptor by this compound initiates a cascade of intracellular signaling events. While the canonical pathway involves the activation of adenylyl cyclase and the production of cAMP, this compound has also been shown to trigger non-canonical, cAMP-independent signaling pathways.

Canonical Gs-cAMP Pathway

Upon binding of this compound, the β3-adrenoceptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, Gs. The activated α-subunit of Gs (Gαs) stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate physiological responses such as lipolysis and thermogenesis.

References

- 1. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

BRL-37344: A Comprehensive Technical Guide to a Pioneering β3-Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-37344, a potent and selective β3-adrenoceptor agonist, has played a pivotal role in the elucidation of β3-adrenoceptor pharmacology and its physiological functions. Though never commercialized for therapeutic use, it remains a critical tool in metabolic research. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental findings related to this compound. It includes a compilation of its binding affinities and functional potencies, detailed experimental protocols for its characterization, and visualizations of its primary signaling pathways.

Discovery and History

This compound, chemically known as 2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl]phenoxy}acetic acid, emerged from the research laboratories of Beecham Pharmaceuticals (now part of GlaxoSmithKline) in the late 1980s. The quest for selective β3-adrenoceptor agonists was driven by the potential to therapeutically target metabolic processes, particularly in the context of obesity and type 2 diabetes. The β3-adrenoceptor was identified as a key regulator of lipolysis and thermogenesis in adipose tissue, making it an attractive target for anti-obesity drugs.

While this compound demonstrated significant efficacy in preclinical studies, particularly in rodent models where it effectively reduced body weight, its development for human use was not pursued.[1] This was, in part, due to species-specific differences in β3-adrenoceptor pharmacology and the emergence of other compounds with more favorable profiles for human clinical trials. Despite this, this compound has remained an invaluable research tool, contributing significantly to our understanding of β3-adrenoceptor signaling and its role in metabolic regulation.

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the β3-adrenoceptor over the β1- and β2-subtypes. This selectivity is crucial for its specific effects on metabolic tissues while minimizing off-target cardiovascular effects commonly associated with non-selective β-agonists.

Binding Affinity

The binding affinity of this compound to the three β-adrenoceptor subtypes has been determined in various radioligand binding studies. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Receptor Subtype | Reported Ki (nM) | Species/Cell Line | Reference(s) |

| β1-adrenoceptor | ~1750 | Human | [2] |

| β2-adrenoceptor | ~1120 | Human | [2] |

| β3-adrenoceptor | ~287 | Human | [2] |

Note: Ki values can vary between studies depending on the experimental conditions, radioligand used, and tissue or cell preparation.

Functional Potency

The functional potency of this compound is typically assessed by measuring its ability to stimulate downstream signaling events, such as cyclic AMP (cAMP) accumulation or physiological responses like lipolysis. The half-maximal effective concentration (EC50) represents the concentration of the agonist that produces 50% of the maximal response.

| Assay | Reported EC50 (nM) | Cell Type/Tissue | Reference(s) |

| cAMP Accumulation | 15 | CHO cells expressing human β3-AR | [3] |

| Lipolysis (Glycerol Release) | 56 | Rat white adipocytes | [4] |

| Lipolysis (Glycerol Release) | ~100 | Human adipocytes | [5] |

| Glucose Uptake | Varies | Skeletal muscle cells | [6] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating β3-adrenoceptors, which are predominantly expressed on the surface of adipocytes (fat cells) and to a lesser extent in other tissues such as the gastrointestinal tract, bladder, and certain regions of the brain. The β3-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.

Canonical Gs-cAMP-PKA Pathway

The primary signaling cascade initiated by this compound binding to the β3-adrenoceptor is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates key enzymes involved in metabolic processes. In adipocytes, PKA phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, initiating the breakdown of triglycerides into free fatty acids and glycerol, a process known as lipolysis.[7]

Non-Canonical Signaling Pathways

Recent research has revealed that this compound can also engage non-canonical signaling pathways that contribute to its diverse physiological effects.

In skeletal muscle, this compound has been shown to stimulate glucose uptake through a pathway involving the mammalian target of rapamycin complex 2 (mTORC2).[6][8] This pathway appears to be independent of the classical insulin signaling cascade and involves the translocation of GLUT4 glucose transporters to the cell surface. This finding has significant implications for the potential therapeutic use of β3-agonists in insulin-resistant states.

Studies have also indicated that this compound can activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[9] These proteins are key energy sensors and regulators of cellular metabolism. Their activation by this compound may contribute to its beneficial effects on metabolic health, including potential protection against ischemia-reperfusion injury in the heart.[9]

This compound has been observed to stimulate the Extracellular signal-regulated kinase (ERK) pathway in brown adipocytes. The ERK pathway is typically associated with cell growth and differentiation, and its activation by a β3-agonist suggests a broader role for this receptor in adipocyte biology beyond acute metabolic regulation.[10]

Key In Vivo and In Vitro Findings

In Vivo Studies

-

Metabolic Rate and Weight Loss: In numerous rodent models of obesity, chronic administration of this compound leads to a significant increase in metabolic rate, a reduction in body fat mass, and an overall decrease in body weight.

-

Improved Glucose Homeostasis: this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.[6]

-

Reduction of Liver Steatosis: In a rat model of high-fat diet-induced nonalcoholic fatty liver disease (NAFLD), this compound treatment ameliorated liver steatosis and inflammation.

-

Decreased Food Intake: Peripheral administration of this compound has been shown to reduce food intake in both lean and obese rats, suggesting a role for β3-adrenoceptors in the regulation of appetite.[11]

In Vitro Studies

-

Lipolysis in Adipocytes: this compound is a potent stimulator of lipolysis in isolated white and brown adipocytes from various species.[4][5]

-

Glucose Uptake in Muscle Cells: In cultured skeletal muscle cells, this compound increases glucose uptake, an effect mediated, at least in part, by the β2-adrenoceptor and the mTORC2 pathway.[6][8]

-

Relaxation of Detrusor Smooth Muscle: this compound has been shown to relax pre-contracted detrusor smooth muscle from the urinary bladder, highlighting the potential of β3-agonists in the treatment of overactive bladder.[12]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological properties of this compound. Researchers should optimize these protocols for their specific experimental systems.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for β-adrenoceptor subtypes.

Materials:

-

Cell membranes expressing the β-adrenoceptor subtype of interest.

-

Radioligand (e.g., [³H]-CGP12177 for β1/β2, or [¹²⁵I]-cyanopindolol).

-

Non-labeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare a series of dilutions of non-labeled this compound.

-

In a microplate, incubate a fixed concentration of radioligand with the cell membranes in the presence of varying concentrations of this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like propranolol).

-

Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a one-site or two-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This assay measures the ability of this compound to stimulate the production of intracellular cAMP.

Materials:

-

Whole cells expressing the β-adrenoceptor of interest.

-

This compound.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Cell culture medium.

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with varying concentrations of this compound for a defined time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Lipolysis Assay

This assay quantifies the release of glycerol from adipocytes as a measure of triglyceride breakdown.

Materials:

-

Isolated primary adipocytes or a differentiated adipocyte cell line (e.g., 3T3-L1).

-

This compound.

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with BSA).

-

Glycerol assay kit (colorimetric or fluorometric).

Procedure:

-

Incubate isolated adipocytes or differentiated adipocyte cultures in assay buffer.

-

Treat the cells with varying concentrations of this compound for a specific time period (e.g., 1-2 hours) at 37°C.

-

Collect the assay buffer (supernatant) from each well.

-

Measure the concentration of glycerol in the supernatant using a commercial glycerol assay kit.

-

Plot the glycerol concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound, a pioneering selective β3-adrenoceptor agonist, has been instrumental in advancing our understanding of metabolic regulation. Its well-characterized pharmacological profile and its effects on lipolysis, thermogenesis, and glucose homeostasis have solidified the β3-adrenoceptor as a key therapeutic target for metabolic diseases. While it never reached the clinic, the wealth of knowledge generated from studies utilizing this compound continues to guide the development of new and improved β3-adrenoceptor agonists for the treatment of obesity, type 2 diabetes, and other metabolic disorders. This technical guide serves as a comprehensive resource for researchers utilizing this important pharmacological tool. metabolic disorders. This technical guide serves as a comprehensive resource for researchers utilizing this important pharmacological tool.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Beta-3 adrenergic agonists reduce pulmonary vascular resistance and improve right ventricular performance in a porcine model of chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discrepancies in lipolytic activities induced by beta-adrenoceptor agonists in human and rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BRL37344 stimulates GLUT4 translocation and glucose uptake in skeletal muscle via β2-adrenoceptors without causing classical receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms regulating adipocyte lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Stereoselective action of (R*,R*)-(+/-)-methyl-4-[2-[2-hydroxy-2-(3-chlorophenyl)ethylamino] propyl]-phenoxyacetic acid (BRL37344) on beta-adrenoceptors and metabolic chiral inversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

BRL-37344: A Technical Guide to its Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-37344 is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] While primarily recognized for its role in lipolysis and thermogenesis in adipose tissue, the signaling cascades initiated by this compound are multifaceted and tissue-dependent, extending to cardiovascular, metabolic, and other physiological systems. This technical guide provides an in-depth exploration of the core signaling pathways activated by this compound, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Signaling Pathways

This compound's mechanism of action is centered around its interaction with adrenergic receptors, primarily the β3-AR, but also influencing β1- and β2-ARs in certain contexts.[3][4] Activation of these receptors triggers a cascade of intracellular events, the most prominent of which are detailed below.

The Canonical Gs-Adenylyl Cyclase-cAMP Pathway

The quintessential signaling pathway for β-adrenergic receptors involves the coupling to the stimulatory G protein (Gs).

-

Activation: Upon binding of this compound, the β3-AR undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the Gs protein.

-

Adenylyl Cyclase Activation: The activated Gsα-GTP complex dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5]

-

Downstream Effectors: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream target proteins, mediating various cellular responses.

The eNOS-NO Signaling Pathway

In certain cell types, particularly in the cardiovascular system, this compound can induce vasorelaxation through a nitric oxide (NO)-dependent mechanism.

-

eNOS Activation: this compound binding to β3-AR can lead to the activation of endothelial nitric oxide synthase (eNOS).[3][4]

-

NO Production: Activated eNOS synthesizes NO from L-arginine.

-

Guanylate Cyclase Stimulation: NO diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC).

-

cGMP and Vasodilation: sGC converts GTP to cyclic guanosine monophosphate (cGMP), which in turn activates Protein Kinase G (PKG), leading to a decrease in intracellular calcium and subsequent smooth muscle relaxation.

Metabolic Signaling Pathways: AMPK, SIRT1, and mTOR

This compound has been shown to modulate key metabolic regulators, particularly in the context of myocardial ischemia/reperfusion injury.[6]

-

AMPK and SIRT1 Activation: Pre-treatment with this compound can lead to the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[6] These are crucial energy sensors that play protective roles in cellular stress.

-

mTOR and p70S6K Inhibition: Concurrently, this compound can suppress the activity of the mechanistic target of rapamycin (mTOR) and its downstream effector, p70S6 kinase (p70S6K).[6] This pathway is a central regulator of cell growth and proliferation.

Quantitative Data

The following tables summarize key quantitative parameters of this compound activity across different experimental systems.

Table 1: Receptor Binding Affinities and Potencies

| Parameter | Receptor | Species | Tissue/Cell Line | Value | Reference |

| pD2 | Atypical β-AR | Rabbit | Jejunum | 7.41 | [7] |

| EC50 (isoprenaline) | β1/β2-AR | Human | Atrial Myocardium | 28.4 ± 8.2 nM | [3] |

| EC50 (isoprenaline + BRL) | β1/β2-AR | Human | Atrial Myocardium | 144.7 ± 53.6 nM | [3] |

Table 2: Functional Assay Readouts

| Assay | Effect | Tissue/Cell Line | Conditions | Result | Reference |

| Force of Contraction | Increase | Human Atrial Myocardium | This compound (10⁻⁵ M) | +8.58 ± 1.78 mN/mm² | [3] |

| Infarct Size | Reduction | Rat Myocardium | This compound (5 µg/kg, single dose) | 32.22 ± 1.57% (vs 44.84 ± 1.47% in I/R) | [6] |

| Infarct Size | Reduction | Rat Myocardium | This compound (5 µg/kg/day, 10 days) | 29.65 ± 0.55% (vs 44.84 ± 1.47% in I/R) | [6] |

Experimental Protocols

cAMP Accumulation Assay

This protocol is a general guideline for measuring intracellular cAMP levels following this compound stimulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Norepinephrine and BRL 37344 stimulate adenylate cyclase by different receptors in rat brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Characterisation of the atypical beta-adrenoceptor in rabbit isolated jejunum using BRL 37344, cyanopindolol and SR 59230A - PubMed [pubmed.ncbi.nlm.nih.gov]

BRL-37344: An In-depth Technical Guide to its Effects on Brown Adipose Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-37344 is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a key regulator of energy expenditure and lipid metabolism.[1] This technical guide provides a comprehensive overview of the effects of this compound on brown adipose tissue (BAT), a crucial site for non-shivering thermogenesis. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development in the field of metabolic diseases.

Core Mechanism of Action

This compound exerts its effects primarily through the activation of β3-adrenergic receptors expressed on the surface of brown adipocytes. This initiates a signaling cascade that culminates in increased lipolysis and thermogenesis. The binding of this compound to the β3-AR activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), a central mediator of the downstream effects.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key metabolic parameters in brown adipose tissue, as reported in various preclinical studies.

Table 1: Potency and Efficacy in Stimulating Lipolysis and Respiration in Rat Brown Adipocytes

| Parameter | Agonist | EC50 (nM) | Maximal Stimulation (fold over basal) | Reference |

| Lipolysis | This compound | 5 ± 1 | ~10 | [3] |

| Norepinephrine | 103 ± 31 | ~10 | [3] | |

| Respiration | This compound | - | 8-10 | [4][5] |

| Norepinephrine | - | 8-10 | [4][5] |

EC50 values represent the concentration of the agonist that produces 50% of the maximal response.

Table 2: Potency in Stimulating Adenylate Cyclase Activity in Rat Brown Adipose Tissue Membranes

| Agonist | EC50 (µM) | Reference |

| This compound | 0.02 | [6] |

| Isoproterenol | 0.7 | [6] |

Table 3: Effects on Brown Adipose Tissue Glucose Uptake and Body Weight in Mice

| Intervention | Parameter | Result | Reference |

| Two-week this compound treatment (obese mice) | BAT 18F-FDG Uptake (BAT/Liver Ratio) | Increased to 6.64 ± 1.97 (vs. 4.20 ± 1.13 in control) | [7] |

| Two-week this compound treatment (diabetic mice) | BAT 18F-FDG Uptake (BAT/Liver Ratio) | Increased to 5.25 ± 1.50 (vs. 2.32 ± 1.01 in control) | [7] |

| Two-week this compound treatment (obese mice) | Body Weight | Significantly decreased (52.52 ± 4.22 g vs. 59.09 ± 6.89 g in control) | [7] |

Signaling Pathways

The activation of brown adipose tissue by this compound involves a well-defined signaling pathway leading to two primary physiological outcomes: lipolysis and thermogenesis.

This compound Signaling Cascade in Brown Adipocytes

Caption: this compound signaling pathway in brown adipocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on brown adipose tissue.

Isolation of Rat Brown Adipocytes

This protocol is adapted from established methods for preparing isolated brown adipocytes for in vitro studies.

Materials:

-

Interscapular brown adipose tissue from rats

-

Collagenase (Type II) solution (e.g., 1 mg/mL in Krebs-Ringer bicarbonate buffer)

-

Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 4% bovine serum albumin (BSA) and 10 mM glucose, pH 7.4

-

Nylon mesh (250 µm and 25 µm)

Procedure:

-

Euthanize rats and dissect the interscapular brown adipose tissue.

-

Mince the tissue into small pieces in a petri dish containing KRBB.

-

Transfer the minced tissue to a flask containing the collagenase solution.

-

Incubate at 37°C for 30-60 minutes with gentle shaking.

-

Filter the cell suspension through a 250 µm nylon mesh to remove undigested tissue.

-

Centrifuge the filtrate at a low speed (e.g., 100 x g) for 1 minute to pellet the adipocytes.

-

Carefully remove the infranatant and the layer of floating lipids.

-

Resuspend the adipocyte pellet in fresh KRBB.

-

Filter the cell suspension through a 25 µm nylon mesh to remove smaller cells and debris.

-

Wash the cells by repeating steps 6-8 three times.

-

The final cell pellet is resuspended in the desired buffer for subsequent assays.

Lipolysis Assay

This assay measures the release of glycerol, a product of triglyceride hydrolysis, from isolated brown adipocytes.

Materials:

-

Isolated brown adipocytes

-

Assay buffer (e.g., KRBB with 4% BSA)

-

This compound and other agonists/antagonists

-

Glycerol assay kit (colorimetric or fluorometric)

Procedure:

-

Prepare a suspension of isolated brown adipocytes in the assay buffer.

-

Aliquot the cell suspension into tubes or a multi-well plate.

-

Add this compound or other test compounds at various concentrations. Include a basal (vehicle) control.

-

Incubate at 37°C for a defined period (e.g., 60-120 minutes) with gentle shaking.

-

Terminate the reaction by placing the tubes on ice.

-

Centrifuge the samples to pellet the cells.

-

Collect the supernatant for glycerol measurement.

-

Determine the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.

-

Express the results as nmol of glycerol released per million cells per hour.

Adenylate Cyclase Activity Assay

This assay quantifies the production of cAMP in response to β-adrenergic stimulation in membranes isolated from brown adipose tissue.

Materials:

-

Brown adipose tissue homogenates or purified plasma membranes

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5) containing ATP, MgCl2, and a phosphocreatine/creatine kinase ATP-regenerating system

-

[α-³²P]ATP or a non-radioactive cAMP detection kit (e.g., ELISA-based)

-

This compound and other test compounds

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

-

Prepare plasma membranes from brown adipose tissue by homogenization and differential centrifugation.

-

Incubate the membrane preparation in the assay buffer containing the ATP-regenerating system and a phosphodiesterase inhibitor.

-

Add this compound or other test compounds at various concentrations.

-

Initiate the reaction by adding [α-³²P]ATP or ATP.

-

Incubate at 30-37°C for a specific time (e.g., 10-15 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by boiling).

-

Isolate and quantify the produced [³²P]cAMP (e.g., by sequential chromatography on Dowex and alumina columns) or measure total cAMP using a commercial kit.

-

Calculate the specific activity as pmol of cAMP produced per mg of membrane protein per minute.

18F-FDG MicroPET Imaging for BAT Activity

This in vivo imaging technique assesses the metabolic activity of brown adipose tissue by measuring the uptake of the glucose analog 18F-fluorodeoxyglucose (18F-FDG).[7]

Materials:

-

Experimental animals (e.g., mice)

-

This compound or vehicle

-

18F-FDG

-

MicroPET/CT scanner

Procedure:

-

Acclimate the animals to the experimental conditions.

-

Administer this compound or vehicle to the animals (e.g., via intraperitoneal injection).

-

After a specific period to allow for drug action, intravenously inject 18F-FDG.

-

Allow for a 60-minute uptake period, during which the animals should be kept in a thermoneutral or cold-stimulated environment, depending on the experimental design.

-

Anesthetize the animals and position them in the microPET/CT scanner.

-

Perform a CT scan for anatomical localization, followed by a PET scan to measure 18F-FDG uptake.

-

Reconstruct the images and co-register the PET and CT data.

-

Quantify the 18F-FDG uptake in the interscapular brown adipose tissue region of interest, typically expressed as the standardized uptake value (SUV) or as a ratio to the uptake in a reference tissue like the liver.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound on brown adipose tissue activity.

In Vivo Evaluation of this compound on BAT Activity

Caption: Workflow for in vivo BAT activity assessment.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiology of brown adipose tissue and the therapeutic potential of β3-adrenergic receptor activation. Its potent and selective nature allows for the targeted stimulation of thermogenesis and lipolysis in BAT. The data and protocols presented in this guide are intended to serve as a resource for researchers and drug development professionals working to harness the metabolic benefits of brown adipose tissue activation for the treatment of obesity and related metabolic disorders. Further research is warranted to translate these preclinical findings into effective and safe therapeutic strategies for human use.

References

- 1. Mechanism of Fatty-Acid-Dependent UCP1 Uncoupling in Brown Fat Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipolysis regulates major transcriptional programs in brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An improved procedure for the isolation of rat brown adipose tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling Pathways Regulating Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermogenesis and Energy Metabolism in Brown Adipose Tissue in Animals Experiencing Cold Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Functional Imaging of Brown Fat in Mice with 18F-FDG micro-PET/CT [jove.com]

- 7. researchgate.net [researchgate.net]

In Vitro Pharmacological Profile of B.R.L. 37344: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-37344 is a synthetic compound recognized for its selective agonist activity at the β3-adrenergic receptor (β3-AR), though it also exhibits affinity for β1- and β2-ARs. In vitro studies have been instrumental in characterizing its pharmacological properties, revealing its potential in modulating glucose metabolism and lipolysis. This technical guide provides a comprehensive overview of the in vitro effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support further research and development.

Core Pharmacological Data

The following tables summarize the key quantitative parameters defining the in vitro activity of this compound.

Table 1: Beta-Adrenoceptor Binding Affinity (Ki)

| Receptor Subtype | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |

| Human β1-AR | Recombinant | N/A | 1750 | [1] |

| Human β2-AR | Recombinant | N/A | 1120 | [1] |

| Human β3-AR | Recombinant | N/A | 287 | [1] |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50) and Intrinsic Activity

| In Vitro Model | Cellular Response | EC50 | Intrinsic Activity | Reference |

| Rat Brown Adipocytes | Lipolysis | 2.3 nM | Full Agonist | [2] |

| L6 Myotubes | Glucose Uptake | ~38.9 nM (pEC50: 7.41) | Full Agonist | [3] |

| L6 Myotubes | cAMP Accumulation | ~269 nM (pEC50: 6.57) | Partial Agonist | [3] |

| Human Atrial Myocardium | L-type Ca2+ Current | 15.2 nM | N/A | [4] |

Note: EC50 is the concentration of an agonist that gives half of the maximal response. Intrinsic activity refers to the ability of a drug to elicit a response upon binding to a receptor.

Signaling Pathways

This compound elicits its cellular effects through the activation of distinct signaling cascades, primarily initiated by G-protein coupled receptor (GPCR) activation.

Lipolysis in Adipocytes

In adipocytes, this compound predominantly targets β3-ARs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL), the rate-limiting enzyme in triglyceride hydrolysis. This cascade results in the breakdown of triglycerides into free fatty acids and glycerol.

References

- 1. BRL 37344 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Direct evidence for the atypical nature of functional beta-adrenoceptors in rat adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRL37344 stimulates GLUT4 translocation and glucose uptake in skeletal muscle via β2-adrenoceptors without causing classical receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BRL 37344 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

In Vivo Efficacy of BRL-37344: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in vivo studies utilizing BRL-37344, a selective β3-adrenergic receptor agonist. The document details the compound's multifaceted effects across various physiological systems, outlines established experimental protocols, and presents key quantitative data from preclinical research. Furthermore, it visualizes the underlying molecular signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Core Physiological Effects and Quantitative Data

This compound has demonstrated significant effects in vivo, primarily impacting cardiovascular, metabolic, and renal systems. The following tables summarize the key quantitative findings from various preclinical models.

Table 1: Cardioprotective Effects of this compound in a Rat Model of Myocardial Ischemia/Reperfusion Injury

| Parameter | Control (I/R) | This compound (Single Dose, 5 µg/kg) | This compound (Repeated Dose, 5 µg/kg/day for 10 days) |

| Myocardial Infarct Size (%) | ~55% | Significantly reduced (p<0.001) | Significantly reduced (p<0.001) |

| AMPK Protein Expression (%) | 54.65 ± 0.62 | 76.24 ± 1.48 | 71.03 ± 0.86 |

| SIRT1 Protein Expression (%) | 45.78 ± 1.59 | 73.11 ± 2.63 | 64.59 ± 2.14 |

| mTOR Protein Expression (%) | 148.11 ± 4.54 | 121.25 ± 2.47 | 129.53 ± 1.83 |

| p70S6K Protein Expression (%) | 154.89 ± 2.45 | 124.94 ± 1.78 | 134.02 ± 2.01 |

Data from a study on Sprague-Dawley rats subjected to 30 minutes of ischemia followed by 120 minutes of reperfusion.[1]

Table 2: Metabolic Effects of this compound in Murine Models

| Parameter | Model | Treatment | Outcome |

| Skeletal Muscle Glucose Uptake | β3-AR KO Mice | Acute in vivo administration | Significantly increased in gastrocnemius and soleus muscle |

| Adiponectin mRNA Levels | Mice | 2 mg/kg, s.c., twice daily for 16h | 30-50% reduction in visceral and s.c. adipose depots |

| Plasma Adiponectin Levels | Mice | 2 mg/kg, s.c., twice daily for 16h | 60% decrease |

| Serum Alanine Transaminase (ALT) | Mice | Single i.p. dose | Increased circulating levels |

| Serum Aspartate Transaminase (AST) | Mice | Single i.p. dose | Increased circulating levels |

This compound enhances glucose uptake in skeletal muscle, a desirable anti-diabetic effect, but also demonstrates complex effects on adiponectin and liver enzyme levels that warrant further investigation.[2][3][4]

Table 3: Renal Effects of this compound in a Mouse Model of X-linked Nephrogenic Diabetes Insipidus

| Parameter | Control | This compound (1 mg/kg, repeated administration over 24h) |

| 24h Urine Output | Baseline | 27% reduction |

| Urine Osmolarity | Baseline | 25% increase |

| 24h Water Intake | Baseline | 20% reduction |

These findings highlight the potent antidiuretic effect of this compound, suggesting its therapeutic potential for rare renal disorders.[5][6][7]

Detailed Experimental Protocols

Reproducibility in preclinical research is paramount. The following sections provide detailed methodologies for key in vivo experiments involving this compound.

Protocol 1: Myocardial Ischemia/Reperfusion Injury in Rats

-

Animal Model: Male Sprague-Dawley rats (250-300 g) are used.

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, intraperitoneally).

-

Surgical Procedure:

-

Intubate the trachea and provide mechanical ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.

-

After 30 minutes of ischemia, release the ligature to allow for reperfusion.

-

-

Drug Administration:

-

Single Dose: Administer this compound (5 µg/kg) intravenously or intraperitoneally 3 minutes before the onset of ischemia.

-

Repeated Dose: Administer this compound (5 µg/kg/day) intraperitoneally for 10 consecutive days prior to the ischemia/reperfusion procedure.

-

-

Infarct Size Assessment:

-

After 120 minutes of reperfusion, excise the heart.

-

Freeze the heart and slice it into 2 mm thick sections.

-

Incubate the slices in 1% triphenyl tetrazolium chloride (TTC) solution at 37°C for 20 minutes.

-

The viable myocardium will stain red, while the infarcted area will remain pale.

-

Quantify the infarct size as a percentage of the total ventricular area using image analysis software.

-

-

Molecular Analysis:

-

Harvest heart tissue at the end of the reperfusion period.

-

Prepare tissue lysates for Western blot analysis to determine the protein expression levels of AMPK, SIRT1, mTOR, and p70S6K.[1]

-

Protocol 2: In Vivo Glucose Uptake in Mice

-

Animal Model: Utilize β3-adrenoceptor knockout (β3-AR KO) mice to isolate the effects on other beta-adrenoceptors.

-

Drug Administration: Administer a single dose of this compound via intraperitoneal injection.

-

Glucose Uptake Measurement:

-

Following drug administration, inject a bolus of 2-deoxy-[³H]-glucose (a radiolabeled glucose analog).

-

After a specified time, euthanize the mouse and collect skeletal muscle tissues (e.g., gastrocnemius and soleus).

-

Homogenize the tissues and measure the radioactivity to determine the rate of glucose uptake.[2]

-

Protocol 3: Evaluation of Antidiuretic Effects in a Mouse Model of Nephrogenic Diabetes Insipidus (NDI)

-

Animal Model: Use a validated mouse model of X-linked NDI.

-

Housing: House mice individually in metabolic cages to allow for the collection of urine and measurement of water and food intake.

-

Drug Administration:

-

For acute effects, administer a single intraperitoneal injection of this compound (1 mg/kg).

-

For sustained effects, administer repeated intraperitoneal injections of this compound (1 mg/kg) over a 24-hour period.

-

-

Data Collection:

-

Measure urine output, urine osmolarity, and water intake over a 24-hour period.

-

-

Molecular Analysis:

Visualization of Signaling Pathways and Experimental Workflows

To provide a clear visual representation of the complex biological processes involved, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: this compound-mediated cardioprotective signaling pathway.

References

- 1. scielo.br [scielo.br]

- 2. journals.physiology.org [journals.physiology.org]

- 3. dial.uclouvain.be [dial.uclouvain.be]

- 4. researchgate.net [researchgate.net]

- 5. The β3-AR agonist BRL37344 ameliorates the main symptoms of X-linked nephrogenic diabetes insipidus in the mouse model of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The β3‐AR agonist BRL37344 ameliorates the main symptoms of X‐linked nephrogenic diabetes insipidus in the mouse model of the disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BRL-37344 in Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-37344 is a selective agonist for the β3-adrenergic receptor (β3-AR), although it can also interact with β1- and β2-adrenergic receptors.[1][2] It has been utilized in various research applications, primarily for its effects on metabolism, cardiovascular function, and smooth muscle relaxation.[3][4] In mouse models, this compound has been investigated for its potential to reduce body weight, improve glucose homeostasis, and protect against ischemia-reperfusion injury.[5][6][7] These application notes provide a comprehensive overview of this compound dosage and administration in mouse studies, detailed experimental protocols, and insights into its mechanism of action.

Data Presentation: this compound Dosage in Rodent Studies

The following table summarizes the dosages of this compound used in various mouse and rat studies. It is crucial to note that the optimal dosage can vary depending on the animal model, administration route, and specific research question.

| Animal Model | Dosage | Administration Route | Key Findings | Reference(s) |

| Obese and Diabetic Model Mice | Not specified | Not specified | Lowered body weight | [5] |

| X-NDI Mice | 1 mg/kg (single injection) | Intraperitoneal (i.p.) | Antidiuretic effect for 3 hours | |

| X-NDI Mice | Repeated 1 mg/kg injections over 24h | Intraperitoneal (i.p.) | Sustained antidiuretic effect | [8] |

| Neonatal Rats (Hyperoxia model) | 1, 3, 6 mg/kg (daily for 14 days) | Subcutaneous (s.c.) | 3 mg/kg prevented hyperoxia-induced colonic alterations; 6 mg/kg was toxic | [9] |

| Male Rats (Myocardial I/R) | 5 µg/kg (single dose) | Not specified | Increased AMPK and SIRT1 activity; decreased mTOR and p70S6K | |

| Male Rats (Myocardial I/R) | 5 µg/kg/day (for 10 days) | Not specified | Increased AMPK and SIRT1 activity; decreased mTOR and p70S6K | [10] |

| Lean and Obese Zucker Rats | Not specified | Intraperitoneal (i.p.) | Decreased food intake | [11] |

| Mice | Not specified | Intraperitoneal (i.p.) | Increased circulating transaminase levels | [12] |

| Mice (Acute SNS Activation) | 1 mg/kg | Intraperitoneal (i.p.) | Activates sympathetic nervous system signaling | [13] |

Experimental Protocols

Protocol 1: Acute Sympathetic Nervous System Activation in Mice

This protocol is adapted from studies investigating the acute effects of this compound on sympathetic nervous system (SNS) activation.[13]

Materials:

-

This compound sodium salt hydrate

-

Phosphate-buffered saline (PBS)

-

25-gauge needles

-

Syringes

-

Age- and gender-matched mice

Procedure:

-

Preparation of this compound Solution: Prepare a 0.1 mg/mL solution of this compound in PBS.

-

Animal Handling: Firmly scruff the mouse and hold the tail. Position the mouse with its head tilted down and ventral side up.

-

Administration: Administer the this compound solution at a dose of 1 mg/kg body weight via intraperitoneal injection using a 25-gauge needle. The injection volume will be 0.1 mL/10 g of body weight.

-

Incubation: Wait for 3 hours to allow for acute SNS activation. Stagger injections to ensure consistent timing for tissue collection.

-

Tissue Collection: Euthanize the mice and collect tissues for further analysis. Sacrifice the mice in the same order they received the injections.

Protocol 2: Investigation of Myocardial Ischemia-Reperfusion (I/R) Injury in Rats

This protocol is based on a study evaluating the protective effects of this compound in a rat model of myocardial I/R injury.[10]

Materials:

-

This compound

-

Male rats

-

Anesthetic agents

-

Surgical instruments for I/R model creation

-

Triphenyltetrazolium chloride (TTC) for infarct size determination

Procedure:

-

Animal Groups: Divide rats into the following groups:

-

Sham (control)

-

I/R (30 min ischemia / 120 min reperfusion)

-

This compound single dose (5 µg/kg) administered before I/R

-

This compound 10-day treatment (5 µg/kg/day) before I/R

-

-

This compound Administration: Administer this compound according to the group assignments.

-

Myocardial I/R Surgery: Induce myocardial ischemia for 30 minutes, followed by 120 minutes of reperfusion.

-

Infarct Size Assessment: At the end of reperfusion, determine the infarct size using TTC staining and analyze with imaging software.

-

Molecular Analysis: Collect heart tissue to analyze protein expression of key signaling molecules such as AMPK, SIRT1, mTOR, and p70S6K using methods like Western blotting.

Signaling Pathways and Mechanism of Action

This compound primarily exerts its effects through the activation of β3-adrenergic receptors. However, it is also known to stimulate β1- and β2-adrenergic receptors, which can contribute to its overall pharmacological profile.[1] The downstream signaling pathways are complex and can vary depending on the tissue type.

β-Adrenergic Receptor Signaling

Activation of β-adrenergic receptors by this compound typically leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

References

- 1. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. BRL37344, a β3-adrenergic receptor agonist, decreases nerve-evoked contractions in human detrusor smooth muscle isolated strips: role of BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BRL37344 stimulates GLUT4 translocation and glucose uptake in skeletal muscle via β2-adrenoceptors without causing classical receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. The β3-AR agonist BRL37344 ameliorates the main symptoms of X-linked nephrogenic diabetes insipidus in the mouse model of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scielo.br [scielo.br]

- 11. A beta-3 adrenergic agonist (BRL-37,344) decreases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Current Protocols in Mouse Biology - PMC [pmc.ncbi.nlm.nih.gov]

BRL-37344 Administration Protocol for Rats: A Detailed Guide for Researchers

Application Notes and Protocols for the Administration of the β3-Adrenergic Receptor Agonist BRL-37344 in Rat Models

This document provides comprehensive application notes and detailed protocols for the administration of this compound, a selective β3-adrenergic receptor agonist, to rats for research purposes.[1] These guidelines are intended for researchers, scientists, and drug development professionals working with in vivo rat models.

This compound is widely utilized in biomedical research to investigate the role of the β3-adrenergic system in various physiological and pathological processes, including metabolic disorders, cardiovascular diseases, and bladder dysfunction.[1] The protocols outlined below cover subcutaneous, intraperitoneal, intravenous, and intracerebroventricular administration routes, providing a framework for consistent and reproducible experimental outcomes.

Data Presentation: Summary of this compound Administration in Rats

The following table summarizes quantitative data from various studies that have administered this compound to rats, offering a comparative overview of dosages and their observed effects across different experimental contexts.

| Administration Route | Dosage | Rat Strain | Experimental Model | Key Observed Effects |

| Subcutaneous (SC) | 1, 3, 6 mg/kg (daily for 14 days) | Sprague-Dawley | Neonatal hyperoxia-induced colonic injury | 3 mg/kg prevented hyperoxia-induced reductions in colonic length and mucin production; 6 mg/kg was toxic.[2] |

| Intraperitoneal (IP) | Not specified | Lean and Obese Zucker | Food intake studies | Decreased food intake.[3] |

| Intraperitoneal (IP) | 2.5 mg/kg (three times a week for two weeks) | Not specified (in mice, adaptable for rats) | Obesity | Lowered body weight.[4] |

| Intravenous (IV) | 0.4 nmol/kg/min (for 10 minutes) | Not specified | Isoprenaline-induced heart failure | Short-term improvement in hemodynamics.[1][5] |

| Intravenous (IV) | 5 µg/kg (bolus injection) | Not specified (in mice, adaptable for rats) | Myocardial ischemia-reperfusion | No activation of eNOS in the heart of HFS mice.[6] |

| Intracerebroventricular (ICV) | 2 and 20 nmol | Wistar | Food intake studies (fasted rats) | 20 nmol dose decreased food intake 1 hour after injection.[7] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and procedures involved in this compound research, the following diagrams have been generated using the DOT language.

This compound Signaling Pathway

Caption: this compound signaling cascade via the β3-adrenergic receptor.

General Experimental Workflow for In Vivo Rat Studies

Caption: A typical experimental workflow for in vivo studies with this compound in rats.

Experimental Protocols

The following sections provide detailed step-by-step protocols for the administration of this compound to rats via various routes. It is imperative that all procedures are conducted in accordance with approved institutional animal care and use committee (IACUC) guidelines.

Preparation of this compound Solution

The solubility of this compound can vary depending on its salt form. The sodium salt of this compound is soluble in water up to 100 mM.[8][9] For other forms, DMSO may be required, sometimes with warming or pH adjustment.[3]

Materials:

-

This compound powder

-

Sterile vehicle (e.g., water for injection, 0.9% sterile saline, or DMSO)

-

Sterile vials

-

Vortex mixer

-

pH meter and solutions for adjustment (if necessary)

-

Sterile filters (0.22 µm)

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired concentration and final injection volume.

-

Aseptically weigh the this compound powder and transfer it to a sterile vial.

-

Add the appropriate volume of the chosen sterile vehicle to the vial.

-